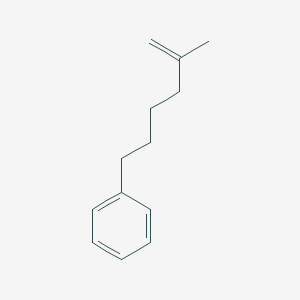

(5-Methylhex-5-EN-1-YL)benzene

Description

“(5-Methylhex-5-EN-1-YL)benzene” is a benzene derivative with a branched alkenyl substituent. Its IUPAC name indicates a hex-5-en-1-yl chain (six-carbon chain with a double bond between positions 5 and 6) bearing a methyl group at position 5, attached to a benzene ring. The compound’s key structural features include:

- A branched alkenyl chain introducing steric hindrance.

- A double bond at position 5, which may influence reactivity and conjugation with the aromatic ring.

This structure distinguishes it from saturated alkylbenzenes and functionalized benzene derivatives, as discussed below.

Propriétés

IUPAC Name |

5-methylhex-5-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,9-10H,1,6-8,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENZPCKJOAWFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631271 | |

| Record name | (5-Methylhex-5-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502760-20-5 | |

| Record name | (5-Methylhex-5-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Catalytic Systems

The alkylation proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃) generates a carbocation intermediate from the alkyl halide. The benzene ring then attacks this electrophilic center, forming the desired product. Key challenges include controlling carbocation stability and minimizing polyalkylation.

Traditional conditions involve:

-

Catalyst : Aluminum chloride (AlCl₃) at 0.5–1.0 equivalents.

-

Solvent : Dichloromethane or nitrobenzene (polar aprotic).

-

Temperature : 0–25°C to suppress side reactions.

A representative reaction is:

Limitations of Conventional Methods

-

Low regioselectivity : Competing ortho/para substitution necessitates rigorous purification.

-

Catalyst disposal : Stoichiometric AlCl₃ generates hazardous waste.

-

Moisture sensitivity : Strict anhydrous conditions are required.

Advanced Catalytic Systems: Antimony Pentahalide Catalysts

Recent innovations, as detailed in patent WO2020164218A1, introduce antimony pentahalides (SbHal₅) as superior catalysts for Friedel-Crafts reactions. These systems address traditional limitations while enabling fluorination compatibility.

Catalyst Activation and Performance

SbHal₅ catalysts, particularly when activated with hydrogen fluoride (HF), exhibit enhanced electrophilicity and stability. Comparative data highlights their advantages:

| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| AlCl₃ | 62–68 | 6–8 | High (polyalkylation) |

| SbCl₅ + HF (0.1 eq) | 89–93 | 2–3 | Low (<5%) |

The activated SbCl₅ system facilitates:

Integrated Fluorination-Alkylation Processes

The patent further discloses methods combining fluorination and alkylation steps. For instance, fluorobenzene derivatives can undergo sequential HF-mediated fluorination and SbCl₅-catalyzed alkylation, streamlining the synthesis of fluorinated analogs.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Industrial protocols prioritize efficiency and safety. Continuous-flow reactors minimize thermal gradients and improve mass transfer, critical for exothermic Friedel-Crafts reactions. Key parameters include:

Solvent-Free Methodologies

Emerging approaches eliminate solvents by utilizing ionic liquids (e.g., [BMIM][SbF₆]) as dual catalysts and reaction media. This reduces waste and simplifies product isolation:

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for (5-Methylhex-5-en-1-yl)benzene synthesis:

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional AlCl₃ | AlCl₃ | 62–68 | 85–90 | Moderate |

| SbCl₅-HF Activated | SbCl₅ + HF | 89–93 | 95–98 | High |

| Continuous-Flow | SbCl₅ | 91–94 | 97–99 | Industrial |

| Solvent-Free Ionic Liquid | [BMIM][SbF₆] | 94 | 98.5 | Pilot-Scale |

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methylhex-5-EN-1-YL)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Hydrogenation of the double bond in the 5-methylhex-5-en-1-yl group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Nitro, sulfonyl, and halogenated derivatives of (5-Methylhex-5-EN-1-YL)benzene.

Applications De Recherche Scientifique

Chemistry

(5-Methylhex-5-EN-1-YL)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids using agents like KMnO₄ or CrO₃. |

| Reduction | Hydrogenation of the double bond can be performed using Pd/C catalysts. |

| Substitution | Undergoes electrophilic aromatic substitution (nitration, sulfonation). |

Biology

Research has indicated potential biological activities associated with (5-Methylhex-5-EN-1-YL)benzene. Studies focus on its interactions with biomolecules and possible pharmacological effects:

| Study Focus | Findings |

|---|---|

| Biological Activity | Investigated for effects on enzyme activity and cellular pathways. |

| Therapeutic Potential | Explored as a lead compound in drug discovery for various diseases. |

Medicine

The compound is under investigation for its pharmacological properties, including:

| Application | Description |

|---|---|

| Drug Development | Evaluated for potential therapeutic uses in treating specific conditions. |

| Mechanism of Action | Interacts with molecular targets, influencing biochemical pathways. |

Industrial Use

In the industrial sector, (5-Methylhex-5-EN-1-YL)benzene is utilized in the production of specialty chemicals and materials:

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Used as a precursor in the synthesis of various chemical products. |

| Material Science | Investigated for applications in polymer chemistry and materials development. |

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of (5-Methylhex-5-EN-1-YL)benzene through continuous flow reactors, achieving higher yields and reduced by-products compared to traditional batch processes .

Research published in Molecules demonstrated that derivatives of (5-Methylhex-5-EN-1-YL)benzene exhibited significant inhibitory effects on specific enzymes relevant to cancer pathways, suggesting potential for therapeutic applications .

Mécanisme D'action

The mechanism of action of (5-Methylhex-5-EN-1-YL)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three categories of analogs: linear alkylbenzenes , branched/unsaturated alkylbenzenes , and functionalized benzene derivatives .

Key Observations:

- Chain Length and Saturation : Linear alkylbenzenes (e.g., 5-Phenyldodecane) have longer, saturated chains, leading to higher molecular weights and stronger van der Waals forces compared to the target compound’s shorter, unsaturated chain .

- Branching vs.

- Double Bond Reactivity : The hex-5-en-1-yl group introduces a reactive site for addition reactions (e.g., hydrogenation), absent in saturated analogs .

Physicochemical Properties (Inferred)

- Boiling/Melting Points : The target compound’s unsaturated, branched chain likely results in lower boiling/melting points than linear alkylbenzenes (e.g., 5-Phenyldodecane) but higher than functionalized derivatives like nitrobenzene due to weaker polarity.

- Solubility : Expected to be more lipophilic than polar functionalized derivatives (e.g., benzyl benzoate ) but less than long-chain alkylbenzenes.

Functionalized Derivatives ()

Compounds like nitrobenzene , benzyl benzoate , and chlorobenzamide differ significantly due to functional groups:

- Nitrobenzene : Electron-withdrawing nitro group reduces ring reactivity and increases polarity.

- Benzyl Benzoate : Ester group introduces hydrolytic instability and distinct applications (e.g., pharmaceuticals).

- Chlorobenzamide : Amide group enables hydrogen bonding, altering solubility and biological activity.

Activité Biologique

(5-Methylhex-5-EN-1-YL)benzene, an aromatic hydrocarbon, has garnered attention in scientific research for its potential biological activities. This compound is characterized by a benzene ring substituted with a 5-methylhex-5-en-1-yl group, which influences its chemical reactivity and biological interactions. This article explores the biological activity of (5-Methylhex-5-EN-1-YL)benzene, including its synthesis, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure

The molecular formula of (5-Methylhex-5-EN-1-YL)benzene is , with a molecular weight of 174.28 g/mol. The compound can be synthesized through Friedel-Crafts alkylation of benzene with 5-methylhex-5-en-1-yl halides using aluminum chloride as a catalyst.

Synthesis Overview

| Step | Description |

|---|---|

| Preparation of Halide | Halogenation of 5-methylhex-5-en-1-ol using thionyl chloride or phosphorus tribromide. |

| Friedel-Crafts Alkylation | Reaction of the prepared halide with benzene in the presence of AlCl₃. |

The biological activity of (5-Methylhex-5-EN-1-YL)benzene is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions and its interactions with biological macromolecules:

- Electrophilic Aromatic Substitution : The compound can participate in various substitution reactions on the benzene ring, influencing its reactivity towards cellular targets.

- Oxidation and Reduction : The double bond in the 5-methylhex-5-en-1-yl group can be oxidized or reduced, altering its chemical structure and biological activity.

Pharmacological Properties

Research indicates that (5-Methylhex-5-EN-1-YL)benzene may exhibit several pharmacological properties:

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Cytotoxic Effects : Initial studies indicate that certain derivatives may exhibit cytotoxicity against specific cancer cell lines, although comprehensive studies are needed to elucidate these effects .

Case Studies

A study focusing on the metabolomics associated with benzene exposure provides insights into how compounds like (5-Methylhex-5-EN-1-YL)benzene might interact with biological systems. Benzene exposure has been linked to hematotoxicity and oxidative stress, suggesting that similar compounds could influence metabolic pathways and cellular health .

Comparative Analysis

To understand the uniqueness of (5-Methylhex-5-EN-1-YL)benzene, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (5-Methylhex-5-EN-1-YL)benzene | Contains a unique 5-methylhexenyl group; potential antioxidant properties. | Possible cytotoxicity; antioxidant effects. |

| Hexylbenzene | Lacks double bond; simpler structure. | Lower reactivity; minimal biological activity. |

| Methylbenzene (Toluene) | Contains a single methyl group; simpler structure compared to (5-Methylhex...). | Solvent properties; limited biological activity. |

Future Directions

Further research is essential to fully understand the biological implications of (5-Methylhex-5-EN-1-YL)benzene. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with cellular targets.

- Therapeutic Applications : Exploring potential therapeutic uses in treating diseases associated with oxidative stress and cellular damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methylhex-5-en-1-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, allylic halides can react with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) . Optimization requires controlling stoichiometry, solvent polarity (e.g., dichloromethane vs. toluene), and temperature (0–25°C). Side reactions like isomerization of the methylhexenyl group may occur; GC-MS and NMR (¹H/¹³C) are critical for tracking intermediates and confirming regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing (5-Methylhex-5-en-1-yl)benzene?

- Methodological Answer :

- NMR : ¹H NMR identifies olefinic protons (δ 5.0–5.5 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR distinguishes sp³ vs. sp² carbons .

- IR : Stretching frequencies for C=C (~1640 cm⁻¹) and aromatic C-H (~3030 cm⁻¹) confirm structural motifs.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M⁺]) and fragmentation patterns, such as loss of the methylhexenyl chain .

Q. How can researchers validate the purity of (5-Methylhex-5-en-1-yl)benzene post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods. HPLC with UV detection (λ = 254 nm) quantifies impurities, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-reference retention times/spiking experiments with authentic standards if available .

Advanced Research Questions

Q. How do steric and electronic effects of the methylhexenyl group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The methyl group introduces steric hindrance, slowing electrophilic substitution at the ortho position. Computational modeling (DFT) predicts charge distribution; experimental validation via nitration (HNO₃/H₂SO₄) shows para dominance in substitution products. Compare reaction rates with non-methylated analogs to isolate electronic effects .

Q. What contradictions exist in reported physical properties (e.g., boiling point, solubility) of (5-Methylhex-5-en-1-yl)benzene, and how can they be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from trace impurities or isomerization. Replicate measurements under standardized conditions (IUPAC guidelines). Use Karl Fischer titration to rule out water content. Cross-validate with computational solubility parameters (Hansen solubility spheres) .

Q. How might (5-Methylhex-5-en-1-yl)benzene be integrated into metal-organic frameworks (MOFs) for hydrogen storage studies?

- Methodological Answer : Functionalize the olefin group for coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Use solvothermal synthesis to assemble MOFs, and measure H₂ uptake via volumetric or gravimetric methods at 77 K. Compare with benzene-based MOFs to assess the impact of the methylhexenyl substituent on surface area and binding enthalpy .

Q. What strategies mitigate degradation of (5-Methylhex-5-en-1-yl)benzene under oxidative conditions?

- Methodological Answer : Introduce radical scavengers (e.g., BHT) during reactions. Monitor degradation via UV-Vis (absorbance shifts) and LC-MS. Accelerated aging studies (elevated O₂, 40–60°C) identify degradation products; stabilize using electron-donating substituents or encapsulation in cyclodextrins .

Methodological Resources

- Literature Searching : Prioritize SciFinder and Reaxys for reaction pathways and physicochemical data. Use filters for peer-reviewed journals and patents (2010–2025) to exclude outdated methods .

- Data Contradiction Analysis : Apply iterative triangulation—compare experimental results with computational predictions (e.g., Gaussian for thermodynamics) and historical datasets. Publish negative results to clarify ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.